molecular formula C10H15N3 B1270507 1-(Pyridin-2-ylmethyl)piperazine CAS No. 55579-01-6

1-(Pyridin-2-ylmethyl)piperazine

Cat. No.: B1270507
CAS No.: 55579-01-6
M. Wt: 177.25 g/mol
InChI Key: NATRYEXANYVWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylmethyl)piperazine is an organic compound with the chemical formula C10H15N3. It is a heterocyclic compound that features a piperazine ring substituted with a pyridin-2-ylmethyl group. This compound is known for its stability at room temperature and is commonly used as a building block in the synthesis of various pharmaceuticals and chemical intermediates .

Scientific Research Applications

1-(Pyridin-2-ylmethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of drugs for neurological and psychiatric disorders.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Safety and Hazards

The safety data sheet for 1-(Pyridin-2-ylmethyl)piperazine indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . More detailed safety and hazard information were not found in the search results.

Future Directions

Piperazine and its derivatives, including 1-(Pyridin-2-ylmethyl)piperazine, show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of research on this compound could involve exploring its potential uses in the development of new pharmaceuticals.

Biochemical Analysis

Biochemical Properties

1-(Pyridin-2-ylmethyl)piperazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including α2-adrenergic receptors, where it acts as an antagonist . This interaction is crucial as it influences the signaling pathways mediated by these receptors, potentially affecting physiological processes such as neurotransmission and vascular tone regulation.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, its antagonistic action on α2-adrenergic receptors involves binding to the receptor site, thereby inhibiting the receptor’s normal function . This inhibition can lead to changes in downstream signaling pathways, ultimately affecting cellular responses. Furthermore, this compound may influence enzyme activity by either inhibiting or activating specific enzymes, leading to alterations in metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmission or reducing inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines .

Comparison with Similar Compounds

  • 1-(2-Pyrrolidinoethyl)piperazine
  • 4-Piperidin-4-ylpyridine dihydrochloride
  • 1-(3-Pyridinylmethyl)piperazine hydrochloride

Comparison: 1-(Pyridin-2-ylmethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in drug design and chemical synthesis .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13/h1-4,11H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATRYEXANYVWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355604
Record name 1-(pyridin-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55579-01-6
Record name 1-(pyridin-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(pyridin-2-yl)methyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.11 g (0.4 mmol) of the title compound from Step A above in 1 mL dichloromethane and 1 mL trifluoroacetic acid was stirred at ambient temperature for 1 h. All volatiles were removed in vacuo and the crude light brown residue was carried forward without purification. LC/MS: m/z (ES) 178.2 (MH)+.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-ylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-ylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-2-ylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-2-ylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-2-ylmethyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-2-ylmethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.